rac Fesoterodine-d14 Fumarate chemical properties
rac Fesoterodine-d14 Fumarate chemical properties
An In-Depth Technical Guide to the Chemical Properties of rac-Fesoterodine-d14 Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of rac-Fesoterodine-d14 Fumarate, a critical analytical tool in the development and study of Fesoterodine. As a deuterated analog, its properties are intrinsically linked to the parent compound, Fesoterodine, a prominent therapeutic agent for overactive bladder (OAB). This document delves into the chemical characteristics, pharmacological context, analytical applications, and safety considerations of this stable isotope-labeled compound, offering field-proven insights for its effective use in research and development.
Introduction and Significance
Fesoterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of OAB and its symptoms of urge urinary incontinence, urgency, and frequency.[1][2] It functions as a prodrug, meaning it is converted into its pharmacologically active form within the body.[2][3] For accurate and precise quantification in complex biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, a stable isotope-labeled internal standard is indispensable. rac-Fesoterodine-d14 Fumarate serves this essential role.[4] Its 14 deuterium atoms provide a distinct mass shift, making it easily distinguishable from the unlabeled parent drug in mass spectrometry, while maintaining nearly identical chemical and chromatographic behavior. This ensures high-fidelity quantification by correcting for variability during sample preparation and analysis.[4][5]
Core Chemical and Physical Properties
rac-Fesoterodine-d14 Fumarate is the deuterated fumarate salt of racemic Fesoterodine. The deuterium labeling is specifically on the two isopropyl groups attached to the amine.
Table 1: Physicochemical Properties of rac-Fesoterodine-d14 Fumarate
| Property | Value | Source(s) |
| IUPAC Name | [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | [4][6] |
| Synonyms | rac-Fesoterodine-d14 (fumarate), Toviaz-d14 | [4][7] |
| CAS Number | 1185237-08-4 | [8] |
| Molecular Formula | C₃₀H₂₇D₁₄NO₇ | [8] |
| Molecular Weight | 541.74 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Solubility | Freely soluble in water | [9] |
| pKa | Fesoterodine: ~10.31; Fumaric Acid: pKa₁=2.94, pKa₂=4.46 | [10] |
Pharmacology and Mechanism of Action
The therapeutic utility of Fesoterodine, and by extension the analytical importance of its deuterated form, is rooted in its specific pharmacological activity.
Prodrug Activation
Fesoterodine itself is pharmacologically inactive.[11] After oral administration, it is rapidly and extensively absorbed and then hydrolyzed by ubiquitous, non-specific esterases in the plasma and tissues.[12][13][14] This process, which is not dependent on the Cytochrome P450 (CYP) enzyme system, cleaves the isobutyrate ester to yield the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][14] Due to this rapid conversion, Fesoterodine is not detectable in plasma.[14]
Muscarinic Receptor Antagonism
The active metabolite, 5-HMT, is a potent, competitive antagonist of muscarinic receptors.[3][12][15] While it is not subtype-selective, its clinical effects in OAB are primarily attributed to the blockade of M3 muscarinic receptors located on the detrusor muscle of the urinary bladder.[1][3] Acetylcholine, a neurotransmitter, normally binds to these M3 receptors to stimulate bladder contraction.[1][3] By competitively inhibiting this interaction, 5-HMT reduces involuntary detrusor contractions, increases bladder capacity, and diminishes the urgency and frequency of urination.[3][12][15]
Caption: Metabolic activation of Fesoterodine and its mechanism of action.
Metabolism and Pharmacokinetics
Understanding the metabolic fate of Fesoterodine is crucial for interpreting pharmacokinetic data, where rac-Fesoterodine-d14 Fumarate plays a key analytical role.
The active metabolite, 5-HMT, is further metabolized in the liver via two major pathways involving CYP2D6 and CYP3A4.[12][14] This dual pathway ensures that elimination is not solely reliant on one enzyme, which can be a source of significant patient-to-patient variability. None of the downstream metabolites contribute significantly to the antimuscarinic activity.[12]
-
CYP2D6 Pathway: Leads to the carboxy metabolite.
-
CYP3A4 Pathway: Leads to the N-desisopropyl and carboxy-N-desisopropyl metabolites.
A subset of the population (e.g., ~7% of Caucasians) are "poor metabolizers" for CYP2D6, lacking a functional enzyme.[12] In these individuals, 5-HMT exposure (Cmax and AUC) is increased approximately 1.7- to 2-fold, as clearance is shifted entirely to the CYP3A4 pathway.[12][13] Elimination is primarily through renal excretion of the metabolites.[2]
Caption: Simplified metabolic pathways of Fesoterodine.
Analytical Methodologies and Protocols
The primary application of rac-Fesoterodine-d14 Fumarate is in quantitative analysis. Chromatographic techniques, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for its determination in various matrices.[16][17]
Table 2: Overview of Analytical Methods for Fesoterodine
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| RP-HPLC | Inertsil ODS-3V (150x4.6mm, 5µm) | Phosphate Buffer (pH 3.0) : Methanol (42:58 v/v) | UV at 210nm | Stability-indicating assay in bulk drug | [11] |
| Monolithic LC | C18 monolithic (100x4.6mm) | Acetonitrile : Methanol : 0.03M Ammonium Acetate (pH 3.8) (30:15:55 v/v/v) | UV at 208nm | Dissolution testing of tablets | [18][19] |
| LC-MS/MS | Luna C8(2) (50x3.0mm) | Methanol : 0.1% Formic Acid (90:10 v/v) | ESI-MS/MS | Quantification in pharmaceutical formulations | [17] |
The Role of the Internal Standard
In LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. rac-Fesoterodine-d14 Fumarate is an ideal IS because its physical properties cause it to behave identically to the analyte (unlabeled Fesoterodine) during extraction, chromatography, and ionization. However, its increased mass allows the mass spectrometer to detect it on a separate channel. By calculating the ratio of the analyte peak area to the IS peak area, any variations in sample recovery or instrument response are nullified, leading to highly accurate and precise results.
Example Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a representative example for the determination of Fesoterodine Fumarate in bulk drug substance, adapted from validated methods.[11] This type of method is crucial for quality control, ensuring that the drug is pure and has not degraded into potentially harmful or ineffective byproducts.
1. Objective: To quantify Fesoterodine Fumarate and separate it from potential degradation products.
2. Materials & Reagents:
-
Fesoterodine Fumarate reference standard
-
rac-Fesoterodine-d14 Fumarate (for LC-MS adaptation)
-
HPLC-grade Methanol, Acetonitrile
-
Ammonium dihydrogen orthophosphate, Triethylamine, Orthophosphoric acid
-
High-purity water
3. Chromatographic Conditions:
-
Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V (150mm × 4.6mm, 5μm particle size).[11]
-
Mobile Phase: A mixture of phosphate buffer and Methanol (42:58 v/v). The buffer is prepared by dissolving 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL of Triethylamine in 1000mL of water, with the pH adjusted to 3.0 using Orthophosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 210nm.[11]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Fesoterodine Fumarate reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 80% to 120% of the target assay concentration).[11]
-
Sample Solution: Accurately weigh and dissolve the Fesoterodine Fumarate bulk drug sample in the diluent to the target concentration.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solutions in sequence to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
Calculate the concentration of Fesoterodine Fumarate in the sample by comparing its peak area to the calibration curve.
Caption: Typical bioanalytical workflow using an internal standard.
Stability and Degradation Profile
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Fesoterodine Fumarate has been shown to be susceptible to degradation under certain stress conditions.
-
Acidic, Basic, and Oxidative Stress: Significant degradation occurs under these conditions.[11]
-
Thermal and Photolytic Stress: The compound is relatively more stable under heat and light, though some degradation can be observed under harsh conditions.[11][20]
The primary degradation product is often its active metabolite, 5-HMT, due to hydrolysis of the ester linkage.[11] A validated stability-indicating method must be able to resolve the intact drug peak from all potential degradation product peaks, ensuring that only the active drug is quantified.[11][19]
Safety and Handling
As a chemical used in a laboratory setting, rac-Fesoterodine-d14 Fumarate should be handled with appropriate precautions. Safety Data Sheets (SDS) provide comprehensive hazard information.
-
GHS Classification: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye irritation (Category 2A), and is suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2).[21][22][23]
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[22] Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is often recommended.[7]
Conclusion
rac-Fesoterodine-d14 Fumarate is a sophisticated and indispensable tool for pharmaceutical scientists. While its core chemical properties mirror those of the parent drug, its isotopic label provides the analytical power necessary for robust, reliable, and accurate quantification in complex research and clinical settings. A thorough understanding of its chemical nature, the pharmacology of the parent compound, and the principles of the analytical methods in which it is employed is paramount for its effective application in advancing drug development and ensuring therapeutic efficacy and safety.
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